4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid
Description
Properties
IUPAC Name |
5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAAHJGEVACOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Structural and Synthetic Overview
The compound features a central glutamine backbone modified at the α-amino position by a 4-chlorobenzoyl moiety. Its IUPAC name, 5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid , reflects this architecture. Key challenges in synthesis include:
- Selective acylation of the α-amino group without activating the carbamoyl or carboxylic acid functionalities.
- Prevention of racemization during reaction steps, given the compound’s DL-configuration.
- Solubility limitations (reported as >42.7 µg/mL at pH 7.4), necessitating optimized purification protocols.
Synthetic Routes and Methodologies
Solution-Phase Acylation of Glutamine Derivatives
The most widely reported method involves direct acylation of glutamine or its protected analogs with 4-chlorobenzoyl chloride. A representative protocol includes:
Step 1: Protection of Glutamine Carboxylic Acid
Glutamine’s γ-carboxylic acid is esterified to prevent undesired side reactions. Methyl or tert-butyl esters are commonly employed:
$$
\text{Glutamine} + \text{MeOH/H}^+ \rightarrow \text{Methyl glutaminate}
$$
Step 2: Acylation with 4-Chlorobenzoyl Chloride
The α-amino group is acylated under mild basic conditions (e.g., triethylamine in dichloromethane):
$$
\text{Methyl glutaminate} + \text{4-Cl-C₆H₄-COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Protected intermediate}
$$
Step 3: Deprotection and Isolation
The ester is hydrolyzed using aqueous NaOH or HCl, yielding the target compound.
Optimization Insights:
Solid-Phase Peptide Synthesis (SPPS)
For scalable production, SPPS leverages Fmoc-protected glutamine anchored to Wang resin:
- Resin Loading : Fmoc-Gln-OH is attached via its carboxylic acid group.
- Fmoc Deprotection : Piperidine/DMF removes the Fmoc group, exposing the α-amino site.
- Acylation : 4-Chlorobenzoic acid is activated with HATU/DIEA and coupled to the resin-bound amine.
- Cleavage and Purification : TFA-mediated cleavage releases the product, followed by HPLC purification.
Advantages :
Reaction Optimization and Challenges
Competing Side Reactions
Solubility-Driven Purification
The compound’s low aqueous solubility necessitates alternative purification strategies:
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their function.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Lipophilicity (log k) and solubility are critical for bioavailability:
Insights :
- Dichlorophenyl analogs () exhibit higher lipophilicity than mono-chlorinated derivatives, aligning with the "chlorine effect" on hydrophobicity.
- The target compound’s carbamoyl group may enhance water solubility compared to ester-based analogs.
Crystallographic and Computational Analysis
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: X-ray diffraction revealed a monoclinic crystal system with hydrogen-bonding networks stabilizing the structure .
- Software Tools : SHELXL () and WinGX () are widely used for refining crystal structures of similar compounds .
Biological Activity
4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings that highlight its therapeutic potential.
- Molecular Formula : C12H13ClN2O4
- Molecular Weight : 284.69562 g/mol
- CAS Number : 1396963-68-0
Biological Activity Overview
The compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, leading to cellular effects.
The biological activity of this compound is primarily linked to its structural features, which allow it to:
- Inhibit Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Disrupt Cellular Processes : It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:
- E. coli and Staphylococcus aureus were notably susceptible to the compound, indicating its potential as an antibacterial agent.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties:
- In vitro studies using cancer cell lines (e.g., A431 vulvar epidermal carcinoma) showed that it inhibits cell proliferation and migration in a concentration-dependent manner .
- The compound's ability to induce apoptosis in cancer cells was observed, further supporting its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy
- Researchers tested the efficacy of the compound against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties.
- Anticancer Activity Assessment
- A study focused on the effects of the compound on A431 cells revealed that it significantly reduced colony formation and induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Data Tables
Q & A
Q. What comparative studies with fluorinated analogs reveal about metabolic stability?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine substitution at the phenyl ring enhances stability by reducing CYP450-mediated oxidation .
Methodological Notes
- Data Reproducibility : Always include internal controls (e.g., reference inhibitors) and triplicate measurements.
- Safety : Handle chlorophenyl intermediates in a fume hood due to potential toxicity .
- AI Tools : Use AlphaFold2 for preliminary target structure prediction if experimental structures are unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
